Cas no 1067-71-6 (Diethyl (2-oxopropyl)phosphonate)

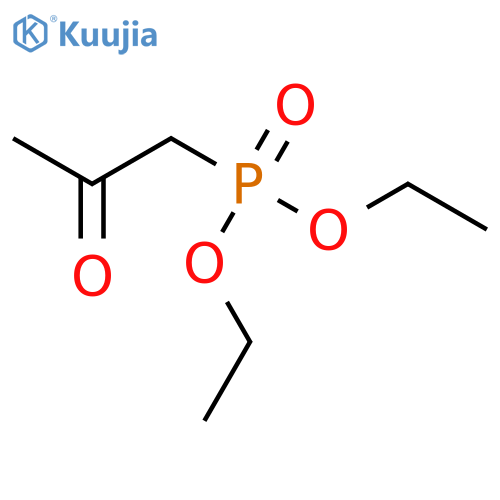

1067-71-6 structure

商品名:Diethyl (2-oxopropyl)phosphonate

Diethyl (2-oxopropyl)phosphonate 化学的及び物理的性質

名前と識別子

-

- Diethyl (2-oxopropyl)phosphonate

- (2-Oxopropyl)phosphonic Acid Diethyl Ester

- 1-diethoxyphosphorylpropan-2-one

- Acetonylphosphonic Acid Diethyl Ester

- Diethyl Acetonylphosphonate

- Phosphonicacid, (2-oxopropyl)-, diethyl ester (9CI)

- Phosphonic acid, acetonyl-, diethylester (6CI,7CI,8CI)

- 1-Diethoxyphosphinyl-2-propanone

- 2-Oxopropylphosphonicacid diethyl ester

- Diethyl(acetylmethyl)phosphonate

- Diethyl 2-oxopropanephosphonate

- Diethyl phosphonoacetone

- NSC 408852

- AURORA KA-1476

- DIETHYL ACETYLPHOSPHONATE

- Diethyl (2-oxopropyl)phosphote

- Diethyle(2-oxopropyl)phosphonate

- ACETYLPHOSPHONIC ACID DIETHYL ESTER

- Diethylacetonylphosphonate

- DIETHYL(2-OXOPROPYL)PHOSPHONATE

- Diethyl (2-oxopropyl)phosphonate,96%

- Diethyl acetylmethylphosphonate, 97%

- Diethyl (2-oxopropyl)phosphonate 96%

- diethyl 2-oxopropylphosphonate

- Phosphonic acid, (2-oxopropyl)-, diethyl ester

- NSC408852

- KSC490A4T

- Diethyl acetylmethylphosphonate

- C7H15O4P

- DTXSID90147731

- FT-0633273

- AKOS005255526

- SCHEMBL246813

- EN300-86234

- D3174

- 1067-71-6

- PB48769

- STR04005

- CS-W008714

- Diethyl (2-oxopropyl)phosphonate, 96%

- SY015737

- BB 0263080

- NSC-408852

- RSAFKRSMGOSHRK-UHFFFAOYSA-N

- AMY19196

- 1-diethoxyphosphoryl-propan-2-one

- J-001645

- MFCD00044728

- (2-oxo-propyl)-phosphonic acid diethyl ester

- BBL100721

- STL554515

- 682-094-9

-

- MDL: MFCD00044728

- インチ: 1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3

- InChIKey: RSAFKRSMGOSHRK-UHFFFAOYSA-N

- ほほえんだ: P(C([H])([H])C(C([H])([H])[H])=O)(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]

- BRN: 1365081

計算された属性

- せいみつぶんしりょう: 194.07100

- どういたいしつりょう: 194.070795

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 52.6

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.01 g/mL at 25 °C(lit.)

- ふってん: 126 °C/9 mmHg(lit.)

- フラッシュポイント: 華氏温度:>235.4°f

摂氏度:>113°c - 屈折率: n20/D 1.433(lit.)

- ようかいど: Miscible with tetrahydrofuran, ether, dichloromethane and chloroform.

- PSA: 62.41000

- LogP: 1.84150

- ようかいせい: テトラヒドロフラン/エチルエーテル/ジクロロメタンとクロロホルムに可溶性

Diethyl (2-oxopropyl)phosphonate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H227-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S24/25

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

- セキュリティ用語:S24/25

Diethyl (2-oxopropyl)phosphonate 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Diethyl (2-oxopropyl)phosphonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 919785-5G |

Diethyl (2-oxopropyl)phosphonate, 96% |

1067-71-6 | 96% | 5G |

¥ 239 | 2022-04-26 | |

| Ambeed | A108705-100g |

Diethyl (2-oxopropyl)phosphonate |

1067-71-6 | 97% | 100g |

$243.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015967-10g |

1-Diethoxyphosphinyl-2-propanone |

1067-71-6 | 98% | 10g |

¥143.00 | 2024-08-09 | |

| TRC | D476565-100g |

Diethyl (2-Oxopropyl)phosphonate |

1067-71-6 | 100g |

$ 1450.00 | 2022-06-05 | ||

| Oakwood | 079617-5g |

Diethyl (2-oxopropyl)phosphonate |

1067-71-6 | 95% | 5g |

$27.00 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807126-25g |

Diethyl (2-oxopropyl)phosphonate |

1067-71-6 | ≥95% | 25g |

¥518.00 | 2022-09-28 | |

| BAI LING WEI Technology Co., Ltd. | 919785-25G |

Diethyl (2-oxopropyl)phosphonate, 96% |

1067-71-6 | 96% | 25G |

¥ 886 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 919785-1G |

Diethyl (2-oxopropyl)phosphonate, 96% |

1067-71-6 | 96% | 1G |

¥ 109 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D107739-1g |

Diethyl (2-oxopropyl)phosphonate |

1067-71-6 | 96% | 1g |

¥29.90 | 2023-09-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26896-5g |

Diethyl acetylmethylphosphonate, 97% |

1067-71-6 | 97% | 5g |

¥1562.00 | 2023-02-28 |

Diethyl (2-oxopropyl)phosphonate 関連文献

-

Kanumuri Ramesh Reddy,Elisa Lubian,M. Phani Pavan,Han-Je Kim,Eunkyung Yang,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2013 37 1157

-

2. 1,5-Asymmetric induction of chirality: highly diastereoselective synthesis of homoallylic tertiary alcohols by the Lewis acid-mediated addition of allylstannanes into ketones in the side-chain of π-allyltricarbonyliron lactone complexesSteven V. Ley,Liam R. Cox J. Chem. Soc. Perkin Trans. 1 1997 3315

-

3. Synthesis of the C-14–C-26 segment of amphidinolide BHaruaki Ishiyama,Takahiro Takemura,Masashi Tsuda,Jun’ichi Kobayashi J. Chem. Soc. Perkin Trans. 1 1999 1163

-

4. The use of π-allyltricarbonyliron lactone complexes in the synthesis of the resorcylic macrolides α- and β-zearalenolSvenja Burckhardt,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 2002 874

-

Kanumuri Ramesh Reddy,Elisa Lubian,M. Phani Pavan,Han-Je Kim,Eunkyung Yang,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2013 37 1157

1067-71-6 (Diethyl (2-oxopropyl)phosphonate) 関連製品

- 2537-48-6(Diethyl Cyanomethylphosphonate)

- 1067-73-8(Diethyl (2-oxobutyl)phosphonate)

- 683-08-9(Diethyl methylphosphonate)

- 867-13-0(Triethyl phosphonoacetate)

- 1067-71-6(Diethyl (2-oxopropyl)phosphonate)

- 4202-14-6(Dimethyl (2-oxopropyl)phosphonate)

- 311-46-6(Ethyl Dimethylphosphonoacetate)

- 1067-74-9(Methyl diethylphosphonoacetate)

- 78-46-6(Dibutyl Butylphosphonate)

- 2323-74-2(Diethyl [4-(ethoxycarbonyl)butyl]phosphonate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1067-71-6)丙酮基膦酸二乙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1067-71-6)Diethyl (2-oxopropyl)phosphonate

清らかである:99%/99%

はかる:500g/100g

価格 ($):872.0/219.0